1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
CAS No.: 1704074-42-9
Cat. No.: VC3410143
Molecular Formula: C15H21BrFNO
Molecular Weight: 330.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704074-42-9 |
|---|---|
| Molecular Formula | C15H21BrFNO |
| Molecular Weight | 330.24 g/mol |
| IUPAC Name | 1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-methylpiperidine |
| Standard InChI | InChI=1S/C15H21BrFNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3 |
| Standard InChI Key | RKOIQTFHHFPCIR-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F |
Introduction
Structural Characteristics and Physical Properties
Molecular Identity and Structure
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine is identified by the CAS number 1704074-42-9. The compound possesses a complex structure that combines several key functional groups: a 4-methylpiperidine heterocyclic ring, a 4-bromo-2-fluorophenoxy aromatic system, and a propyl linker chain connecting these two moieties. This structural arrangement contributes to its unique chemical properties and potential biological activities. The molecular formula is C15H21BrFNO with a precise molecular weight of 330.24 g/mol .
The structural composition can be broken down into three primary components:
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The 4-methylpiperidine ring: A six-membered saturated heterocycle containing a nitrogen atom and a methyl substituent at the 4-position
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The 4-bromo-2-fluorophenoxy group: An aromatic ring system with bromine at the para position and fluorine at the ortho position relative to the oxygen linkage
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The propyl chain: A three-carbon aliphatic linker connecting the piperidine nitrogen to the phenoxy oxygen
The presence of the bromine and fluorine atoms in the structure significantly influences the compound's physical properties, likely conferring increased lipophilicity and potential metabolic stability. These halogens also create specific electronic effects that may impact the compound's reactivity and binding affinity to biological targets. The piperidine ring introduces basic properties to the molecule due to the tertiary amine, which may affect its solubility in aqueous solutions and its interactions with biological systems.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
Based on its structural features, 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine can participate in various chemical reactions:
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Nucleophilic Substitution Reactions: The bromine atom on the phenyl ring serves as a potential site for nucleophilic aromatic substitution reactions, particularly under catalyzed conditions. These reactions could be utilized to introduce different functional groups at this position, creating diverse derivatives.
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Oxidation and Reduction Processes: The piperidine nitrogen can undergo oxidation, while the aromatic system may be susceptible to certain reduction conditions.
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Coupling Reactions: The bromine functionality presents an opportunity for various metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which could be employed to form carbon-carbon bonds and generate more complex structures.
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Alkylation and Acylation Reactions: The tertiary amine in the piperidine ring could potentially undergo quaternization through alkylation reactions or acylation under specific conditions.
The presence of the fluorine atom also introduces unique reactivity patterns and could influence the electronic properties of the aromatic ring, potentially directing the regioselectivity of certain reactions.
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Homologues
Several structurally related compounds share key structural elements with 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine, allowing for comparative analysis of how subtle structural modifications might influence physical properties and potential biological activities.
Table 2: Comparison of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine | 1704074-42-9 | C15H21BrFNO | 330.24 | Reference compound |
| 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine | 1704095-71-5 | C14H19BrFNO | 316.21 | Contains ethyl linker instead of propyl |
| 1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine | 1001784-85-5 | C15H23BrN2O | 327.26 | Contains piperazine ring instead of piperidine; lacks fluorine atom |
The variations in linker length (ethyl vs. propyl) and heterocyclic ring structure (piperidine vs. piperazine) among these compounds would be expected to confer different physicochemical properties. These structural differences may significantly influence lipophilicity, aqueous solubility, and membrane permeability, which are critical parameters for biological activity .
Structure-Property Relationships
The substitution patterns on the phenoxy ring and the nature of the heterocyclic component significantly influence the properties of these compounds:
Analytical Characterization Methods
Spectroscopic Identification
Various analytical techniques can be employed to characterize and identify 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide detailed structural information. The presence of fluorine also enables 19F NMR analysis, which would yield valuable data on the fluorine environment within the molecule.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination. The bromine atom creates a distinctive isotopic pattern (due to 79Br and 81Br isotopes), which serves as a useful diagnostic feature in mass spectra.
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Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the ether linkage (C-O-C stretching), aromatic C-H stretching, and C-F stretching frequencies.
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X-ray Crystallography: If crystalline material can be obtained, X-ray diffraction analysis would provide definitive three-dimensional structural information, confirming bond lengths, angles, and spatial arrangements.
Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques are typically employed:
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High-Performance Liquid Chromatography (HPLC): HPLC analysis with appropriate column selection and mobile phase optimization would enable separation from potential impurities and quantitative determination.
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Gas Chromatography (GC): For volatile derivatives or after appropriate derivatization, GC analysis may provide complementary separation and identification capabilities.
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Thin-Layer Chromatography (TLC): TLC serves as a rapid screening tool for reaction monitoring and preliminary purity assessment.
Future Research Directions
Synthetic Methodology Development
Future research on 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine could focus on developing efficient and scalable synthetic routes to produce the compound in higher yields and with greater purity. Potential areas for investigation include:
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Development of catalytic methods for the formation of the ether linkage
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Optimization of reaction conditions to minimize side products
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Exploration of green chemistry approaches to reduce environmental impact
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could provide valuable insights into how structural modifications affect biological activity. These investigations might include:
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Systematic variation of the linker length between the piperidine and phenoxy groups
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Exploration of different substitution patterns on the aromatic ring
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Modification of the piperidine ring, including alternative heterocycles
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Investigation of the effects of replacing bromine with other halogens or functional groups
Biological Evaluation
Given the potential pharmacological applications, biological screening of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine across various assay systems would be valuable to identify promising activities. These evaluations might include:
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Receptor binding assays for various G-protein coupled receptors
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Ion channel functionality studies
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Enzyme inhibition assays
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Antimicrobial screening
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Cell-based assays to assess cytotoxicity and other cellular effects
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